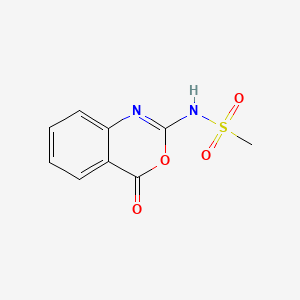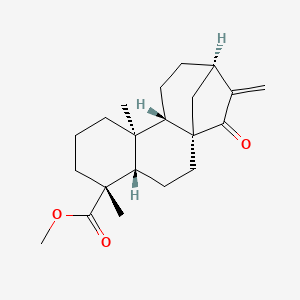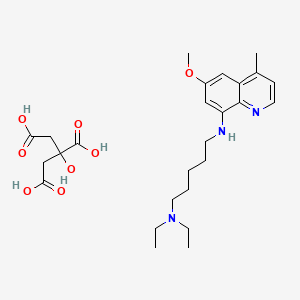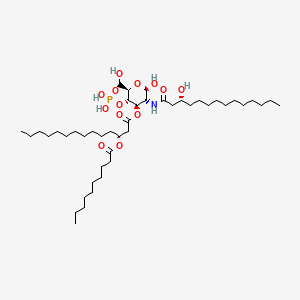
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is a chemical compound with the molecular formula C12H13N5O and a molecular weight of 243.2645 g/mol This compound is characterized by its unique structure, which includes a pyrazolo-tetrazole ring system substituted with methyl and phenyl groups, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol typically involves the following steps:
Formation of the Pyrazolo-Tetrazole Ring System: The initial step involves the cyclization of appropriate precursors to form the pyrazolo-tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. This can be done using methylating and phenylating agents such as methyl iodide and phenyl lithium, respectively.
Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol group. This can be achieved through the reaction of the intermediate compound with ethylene oxide or by reduction of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)propane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)butane
- 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)methanol
Uniqueness
2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Propriétés
Numéro CAS |
82823-70-9 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(6-methyl-7-phenylpyrazolo[5,1-e]tetrazol-3-yl)ethanol |
InChI |
InChI=1S/C12H13N5O/c1-9-11(10-5-3-2-4-6-10)12-13-15-16(7-8-18)17(12)14-9/h2-6,18H,7-8H2,1H3 |
Clé InChI |
OMWNZOVYAXFBMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1C3=CC=CC=C3)N=NN2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


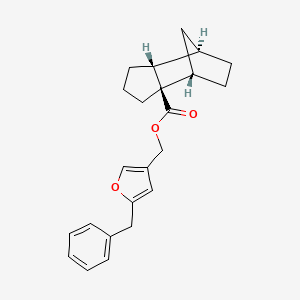

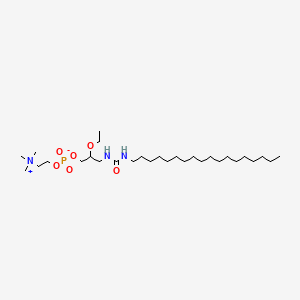

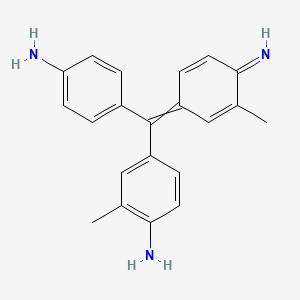

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)



